2-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER
Description
2-Methylindazole-7-boronic acid pinacol ester (CAS: 1315335-64-8) is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures. Its molecular formula is C₁₅H₂₁BN₂O₂, with a molecular weight of 272.16 g/mol . The compound features a pinacol ester group protecting the boronic acid, enhancing stability and solubility in organic solvents . It is commercially available at a price of €275 per 250 mg with confirmed stock availability .
Properties
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10-9-17(5)16-12(10)11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGWHYHHVYGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CN(N=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724385 | |
| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845751-67-9 | |
| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Methylindazole-7-Bromo Intermediate
The initial step involves synthesizing the key brominated indazole intermediate, 2-methyl-7-bromoindazole. This is achieved via electrophilic bromination of 2-methylindazole, typically using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is conducted in a suitable solvent like dimethylformamide (DMF) or acetic acid at ambient or slightly elevated temperatures to ensure regioselectivity and high yield.
- Reagents: NBS, radical initiator (e.g., AIBN)
- Solvent: DMF or acetic acid
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Formation of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
The brominated intermediate undergoes a Suzuki-Miyaura coupling with a suitable boronic acid ester, specifically the pinacol ester of boronic acid. This step introduces the boronic ester moiety onto the indazole ring at position 7.
- Reagents: Boronic acid pinacol ester
- Catalyst: Palladium(0) complex such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or potassium phosphate
- Solvent: A mixture of dioxane and water or ethanol
- Temperature: 80°C
- Duration: 12-24 hours
The reaction proceeds via transmetalation and reductive elimination, forming the desired boronic ester-functionalized indazole.
Purification and Characterization
Post-reaction, the crude product is purified through column chromatography, often using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes). The purified compound is characterized via NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.
Data Table Summarizing the Preparation Method
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Methylindazole | NBS, radical initiator | 0°C to RT, 2-4 hrs | 2-Methyl-7-bromoindazole | ~80 | Regioselective bromination |
| 2 | 2-Methyl-7-bromoindazole | Boronic acid pinacol ester, Pd catalyst, base | 80°C, 12-24 hrs | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | 70-85 | Suzuki-Miyaura coupling |
Conversion to the Final Boronic Ester
The final step involves the direct use of the boronic ester intermediate in subsequent reactions, such as coupling with other electrophiles or functionalization, to produce the target compound, 2-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER.
Research Findings and Notes
- The synthesis leverages the stability and reactivity of boronic esters, facilitating subsequent cross-coupling reactions for complex molecule assembly.
- The use of palladium catalysts and mild conditions ensures high selectivity and yields.
- The process is adaptable for scale-up and modification to introduce various substituents on the indazole core.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron moiety into different functional groups, such as hydroxyl or alkyl groups.
Substitution: The indazole core can participate in substitution reactions, where various substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Drug Development
2-Methylindazole-7-boronic acid pinacol ester is recognized as a crucial building block in the synthesis of pharmaceuticals, especially in developing anti-cancer agents. Its boronic acid functionality enables the formation of stable complexes with biomolecules, which is essential for:
- Targeted Drug Design : The compound can interact with specific biological targets, enhancing therapeutic efficacy.
- Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, making them valuable in treating diseases like multiple myeloma. For instance, the related compound bortezomib has been successfully used as a proteasome inhibitor .
Case Study: Bortezomib
Bortezomib, the first FDA-approved boronic acid-containing drug, exemplifies the potential of boronic acid derivatives in cancer therapy. Its mechanism involves proteasome inhibition, which has been crucial in treating multiple myeloma and certain types of lymphoma.
Organic Synthesis
This compound is widely employed in organic reactions such as the Suzuki-Miyaura coupling, which is vital for constructing complex organic molecules.
Applications:
- Synthesis of Agrochemicals : The compound aids in creating various agrochemicals through efficient carbon-carbon bond formation.
- Fine Chemicals Production : Its utility extends to the synthesis of fine chemicals used in various industrial applications.
Data Table: Organic Reactions Involving this compound
| Reaction Type | Description | Application Area |
|---|---|---|
| Suzuki Coupling | Forms carbon-carbon bonds with aryl halides | Pharmaceutical synthesis |
| Cross-Coupling | Connects different organic fragments | Agrochemical production |
| Bioconjugation | Attaches biomolecules for drug delivery | Diagnostic applications |
Material Science
In material science, this compound is utilized to develop advanced materials including polymers and nanomaterials. Its ability to modify surface properties enhances material performance.
Applications:
- Polymer Modification : Enhances mechanical properties and thermal stability.
- Nanomaterials Development : Contributes to the creation of functionalized nanostructures for various applications.
Bioconjugation
The compound plays a pivotal role in bioconjugation techniques that allow for the attachment of biomolecules to surfaces or other molecules. This is particularly significant for:
- Drug Delivery Systems : Facilitates targeted delivery of therapeutic agents.
- Diagnostic Applications : Enhances the specificity and sensitivity of diagnostic assays.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to changes in biological functions .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Insights :
- Heterocycle Variations : Replacing indazole with benzoxazole (as in CAS 1025719-20-3) reduces molecular weight and modifies electronic properties, impacting binding in biological systems .
Commercial Availability and Cost
- Price Variability : The target compound (€275) is costlier than 5-Methyl-1H-indazole-4-boronic acid pinacol ester ($203), likely due to synthetic complexity or demand .
- Purity : Most analogs (e.g., 1,6-Dimethylindazole-5-boronic acid pinacol ester) are listed at 99% purity, while the target compound is specified as 95+% pure .
Biological Activity
2-Methylindazole-7-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies, while also providing data tables for clarity.
Chemical Structure and Properties
The compound features a boronic acid moiety attached to an indazole core, which is known for its pharmacological relevance. The molecular formula is with a molecular weight of approximately 229.06 g/mol. The presence of the pinacol ester enhances its stability and reactivity in organic synthesis.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes. Boronic acids are known to form reversible covalent bonds with serine residues in proteasomes, which positions them as potential inhibitors in cancer therapy and other diseases. The indazole structure serves as a pharmacophore, allowing for interactions with multiple biological targets.
Enzyme Inhibition Studies
Research indicates that boronic esters like this compound exhibit enzyme inhibition properties. Specifically, they have been investigated for their ability to inhibit proteasome activity, which is crucial in regulating protein degradation pathways within cells .
Data Table: Biological Activity Overview
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of boronic acids, including this compound, were effective in inhibiting the proteasome, leading to apoptosis in cancer cells. This suggests that the compound may be a viable candidate for further development as a therapeutic agent.
Case Study 2: Synthesis and Reactivity
In synthetic applications, the compound has been utilized in Suzuki-Miyaura reactions, showcasing its utility as a building block for creating complex organic molecules. Its reactivity was confirmed through various coupling experiments where it successfully formed carbon-carbon bonds with different electrophiles .
Q & A
Q. What are the key steps in synthesizing 2-methylindazole-7-boronic acid pinacol ester?
The synthesis typically involves:
- Borylation : Introducing the boronic acid pinacol ester group via palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) using a halogenated indazole precursor and bis(pinacolato)diboron .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via / NMR and mass spectrometry.
- Stability considerations : Storage under inert conditions (e.g., argon) at low temperatures (0–6°C) to prevent hydrolysis, as boronic esters are moisture-sensitive .
Q. How does the solubility of this compound influence reaction design?
Solubility in organic solvents (e.g., chloroform, acetone) is critical for Suzuki-Miyaura couplings. The pinacol ester group enhances solubility compared to free boronic acids, enabling homogeneous reaction conditions. For example:
- Optimized solvent systems : Use chloroform or 3-pentanone for high solubility (>50 mg/mL) .
- Kinetic studies : Monitor reactions via UV-vis spectroscopy (e.g., λmax at 290 nm for boronic esters) to track consumption and intermediate formation .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Deboronation byproducts : Trace water or acidic conditions may hydrolyze the boronic ester. Mitigate by using anhydrous solvents and molecular sieves .
- Unreacted precursors : Remove via silica gel chromatography (e.g., hexane/ethyl acetate gradient) .
- Validation : Confirm purity (>97%) via GC or HPLC .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylindazole moiety influence cross-coupling efficiency?
- Steric hindrance : The methyl group at the 2-position may slow transmetallation in Suzuki reactions. Optimize using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
- Electronic effects : The indazole’s electron-withdrawing nature activates the boronic ester for coupling with electron-rich aryl halides. Compare reactivity with non-methylated analogs (e.g., 7-boronic acid pinacol ester) to quantify substituent effects .
Q. How can contradictions in reaction yields across studies be systematically analyzed?
- Variable parameters : Assess the impact of catalyst loading (e.g., Pd(OAc) vs. PdCl), base (KCO vs. CsF), and solvent polarity .
- Data normalization : Use internal standards (e.g., 4-nitrophenylboronic acid pinacol ester) to calibrate UV-vis or LC-MS quantification methods .
- Case study : If yields drop below 50%, evaluate protodeboronation pathways via NMR to detect free boronic acid byproducts .
Q. What advanced techniques are used to characterize boron-containing intermediates in complex matrices?
- X-ray crystallography : Resolve the boronic ester’s geometry and confirm regioselectivity in coupling reactions .
- Solid-state NMR : NMR distinguishes between boronic esters and acids in heterogeneous systems .
- DFT calculations : Model transition states to predict coupling barriers and optimize ligand selection .
Q. How can the stability of this compound under oxidative conditions be improved?
- Additives : Include radical scavengers (e.g., BHT) to suppress peroxide-mediated degradation .
- Protective groups : Introduce electron-donating substituents (e.g., methoxy groups) to the indazole core to stabilize the boronic ester .
- Kinetic profiling : Use stopped-flow spectroscopy to measure degradation rates in the presence of HO or other oxidants .
Methodological Considerations
Q. How to design a kinetic study for boronic ester reactivity in aqueous media?
- Experimental setup : Prepare a 100 µM solution in pH 7.27 buffer, add HO, and monitor via UV-vis (λ = 290 nm for boronic ester; λ = 405 nm for degradation products) .
- Data analysis : Fit time-dependent absorbance changes to pseudo-first-order kinetics to derive rate constants.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
